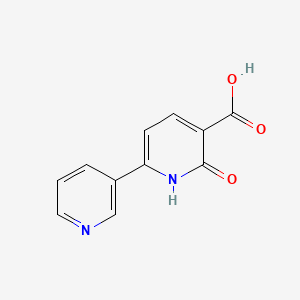

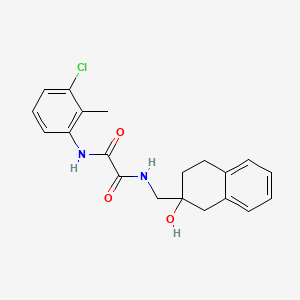

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research into the synthesis of compounds similar to 2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid reveals complex reactions under specific conditions. For instance, water-mediated synthesis of closely related compounds demonstrates the use of three-component reactions involving elements like N1,N3-di(pyridin-2-yl)-malonamide and malononitrile, utilizing water as a solvent and triethylamine as a base at room temperature (Jayarajan et al., 2019). Such methods underscore the significance of solvent choice and reaction conditions in the synthesis of complex pyridine derivatives.

Molecular Structure Analysis

The analysis of molecular structures of pyridine derivatives through techniques like X-ray diffraction and NMR spectroscopy provides insights into the intricate arrangements of atoms and bonds. Studies on compounds with similar frameworks to this compound reveal detailed structural configurations and the importance of hydrogen bonding and molecular interactions in defining the stability and shape of these molecules (Dobbin et al., 1993).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards various metal salts under different conditions has been extensively studied. The formation of coordination polymers and the impact of reaction mediums like the presence of pyridine are notable (Ghosh et al., 2004). These studies highlight the versatile chemical reactivity of pyridine carboxylic acids and their potential for forming complex structures with metal ions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the practical application of chemical compounds. The analysis of related pyridine derivatives shows diverse physical characteristics influenced by molecular structure and intermolecular interactions. The study of hydrogen bonding in similar compounds and its effect on physical properties provides valuable information (Wang & Feng, 2010).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemicals, and stability, is crucial for the application of pyridine derivatives in various fields. Research into the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, for example, reveals insights into the formation of coordination polymers and the role of ligand structure in chemical reactivity (Ghosh et al., 2004).

Applications De Recherche Scientifique

Reactivity with Zn(II) Salts

- Reactivity with Zn(II) Salts : Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products. This includes coordination polymers and metallomacrocycles, indicating potential applications in materials science (Ghosh, Savitha & Bharadwaj, 2004).

Synthesis of Pyrrolopyridine Carboxylic Acids

- Synthesis of Pyrrolopyridine Carboxylic Acids : Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation has been achieved. This indicates a methodological innovation in organic synthesis (Lichitsky et al., 2010).

Hydrogen Bonding Studies

- Hydrogen Bonding Studies : Studies on hydrogen bonding in certain pyridin-3-yloxyethanoic acids provide insights into molecular interactions, crucial for understanding chemical and biological systems (Dobbin et al., 1993).

Vibrational Spectra Analysis

- Vibrational Spectra Analysis : Investigations on the structure and vibrational spectra of pyrazolopyridine carboxylic acids contribute to the understanding of molecular properties and could be important in material science (Bahgat, Jasem & El‐Emary, 2009).

X-ray Powder Diffraction Data

- X-ray Powder Diffraction Data : X-ray powder diffraction data for certain pyrazolopyridine carboxylic acid derivatives are useful for characterizing materials, which is vital in pharmaceutical and material sciences (Wang et al., 2017).

Structural Investigations

- Structural Investigations : Studies on the crystal structure of pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide enhance our understanding of molecular geometry, which is fundamental in the field of crystallography and drug design (Ramasubramanian et al., 2007).

Specific Reactions with Pentaphenylantimony

- Specific Reactions with Pentaphenylantimony : The reaction of pentaphenylantimony with pyridine dicarboxylic acids demonstrates unique chemical interactions, highlighting its potential in synthetic chemistry (Gubanova et al., 2020).

Isomer Analysis

- Isomer Analysis : The study of E and Z isomers of certain pyridine carboxylic acids provides insights into isomerism in organic compounds, which is significant in organic synthesis and pharmaceuticals (Trujillo-Ferrara et al., 2004).

Hydration Study

- Hydration Study : Analysis of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate helps in understanding hydration effects in organic molecules, crucial in solubility and reactivity studies (Wang & Feng, 2010).

Microwave Irradiation Synthesis

- Microwave Irradiation Synthesis : Synthesis under microwave irradiation indicates an efficient and environmentally friendly method in organic chemistry (Romo et al., 2021).

Ligand Bridging in Metallacycles

- Ligand Bridging in Metallacycles : The use of pyridine carboxylate ligands in forming metallacycles suggests potential applications in coordination chemistry and catalysis (Wu et al., 2015).

Hydrogen-Bonding Motifs

- Hydrogen-Bonding Motifs : Understanding the competition and coexistence of hydrogen-bonding motifs in molecules with both carboxylic acid and pyridine groups is crucial in supramolecular chemistry (Long et al., 2014).

Computational and Structural Studies

- Computational and Structural Studies : Computational and structural studies on pyridine carboxylic acid derivatives enhance our understanding of molecular properties and interactions, important in theoretical chemistry and drug design (Shen et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that leads to various biological activities .

Biochemical Pathways

Related compounds such as indole derivatives have been reported to possess various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZPPPFCSRLPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)